![molecular formula C23H21ClN2O2 B2752724 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole CAS No. 537009-17-9](/img/structure/B2752724.png)
1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole” is a benzimidazole derivative with the molecular formula C23H21ClN2O2 . It is structurally similar to other benzimidazole compounds and has been studied for its potential therapeutic and medicinal applications.
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. It also contains a 4-chlorophenoxy propyl group and a phenoxymethyl group attached to the benzimidazole core .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including those similar in structure to 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole, have significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal strains. For instance, studies have shown that novel heterocycles derived from benzimidazole exhibit broad-spectrum antimicrobial activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014).
Neuropeptide Y Y1 Receptor Antagonists
A notable application in pharmacological research involves the synthesis of benzimidazole derivatives aimed at developing selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are explored for their potential in treating obesity, with modifications to the benzimidazole structure affecting their affinity for the Y1 receptor. This line of research provides insights into the structural requirements for enhancing the activity of benzimidazole derivatives as Y1 receptor antagonists, showcasing their utility in the development of antiobesity drugs (Zarrinmayeh et al., 1998).
DNA Topoisomerase I Inhibitors
Another area of interest is the investigation of 1H-benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. Such studies are fundamental in cancer research, where the inhibition of topoisomerase I activity can lead to the development of potential anticancer agents. Compounds synthesized from benzimidazole derivatives have shown varying degrees of topoisomerase I inhibition, indicating their potential for further exploration as therapeutic agents (Alpan et al., 2007).
Synthesis of Novel Heterocycles
Benzimidazole derivatives also serve as key intermediates in the synthesis of various novel heterocycles, which have applications ranging from pharmaceuticals to materials science. Techniques involving the condensation of aldehydes and phenylenediamines in the presence of catalysts have been developed to efficiently produce benzimidazole, benzoxazole, and benzothiazole derivatives. These methods emphasize the versatility of benzimidazole derivatives in facilitating the synthesis of complex heterocyclic compounds with potential utility in diverse scientific fields (Bardajee et al., 2016).
Future Directions
Benzimidazole derivatives, including this compound, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the therapeutic potential of this compound, optimizing its synthesis process, and investigating its mechanism of action.
Mechanism of Action
Target of Action
, which are known to target tubulin in parasites, inhibiting their growth .
Result of Action
This compound has shown potential as an antifungal, antitumor, and antiviral agent. It has exhibited good to potent antiproliferative activity against various cancer cell lines . Additionally, it has shown moderate activity against various bacteria and fungi .
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-18-11-13-20(14-12-18)27-16-6-15-26-22-10-5-4-9-21(22)25-23(26)17-28-19-7-2-1-3-8-19/h1-5,7-14H,6,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUOGXKUENZCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


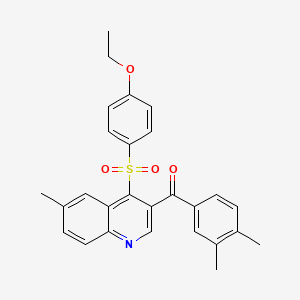
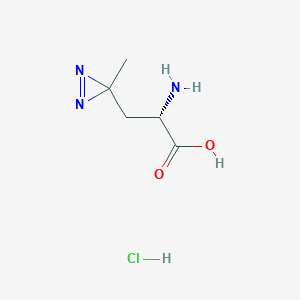
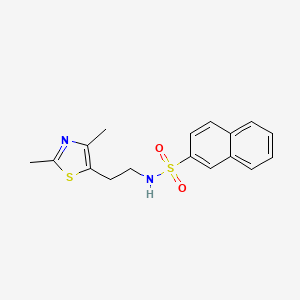
![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)
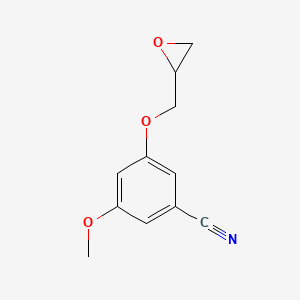
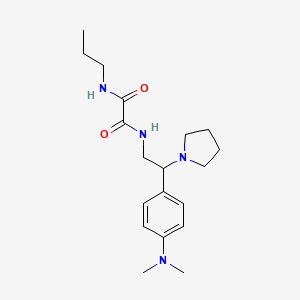
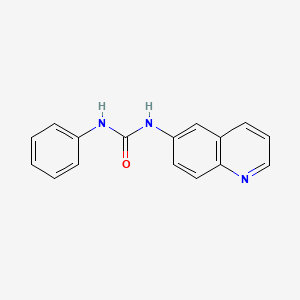
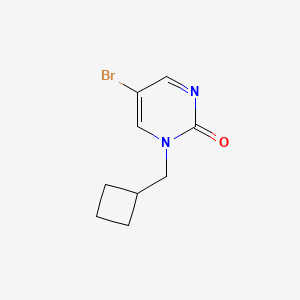
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)